molecular formula C7H13NO4S B8674130 2-(2-Oxopyrrolidin-1-yl)ethyl methanesulfonate

2-(2-Oxopyrrolidin-1-yl)ethyl methanesulfonate

Cat. No. B8674130
M. Wt: 207.25 g/mol
InChI Key: QMCMFUXRGPXJPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09126984B2

Procedure details

Following the general method as outlined in Intermediate 31, starting from 1-(2-hydroxyethyl)pyrrolidin-2-one (500 mg; 3.87 mmol), 400 mg (50%) of the title compound as a yellow oil, which was used directly without further purification.
Name
Intermediate 31
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([O:5][CH2:6][CH2:7][N:8]1[CH2:12][CH2:11]N[C:9]1=[O:13])(=[O:4])=[O:3].O[CH2:15]CN1CCCC1=O>>[CH3:1][S:2]([O:5][CH2:6][CH2:7][N:8]1[CH2:12][CH2:11][CH2:15][C:9]1=[O:13])(=[O:4])=[O:3]

Inputs

Step One
Name
Intermediate 31
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OCCN1C(NCC1)=O
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
OCCN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OCCN1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.